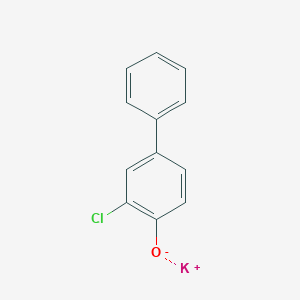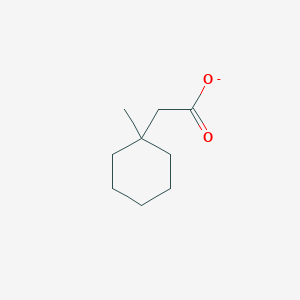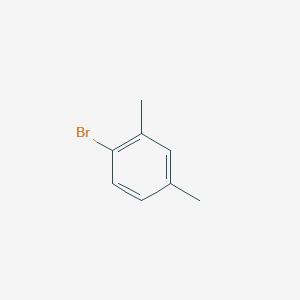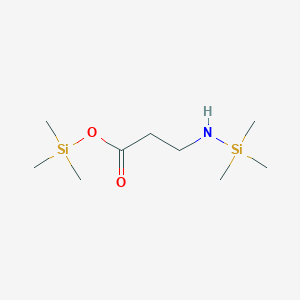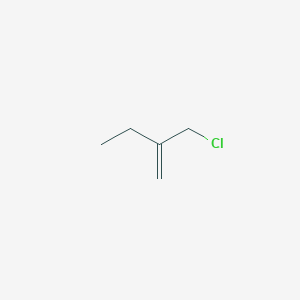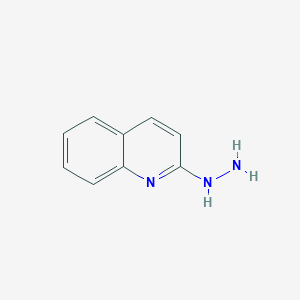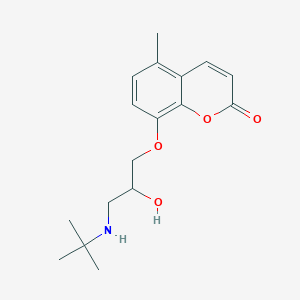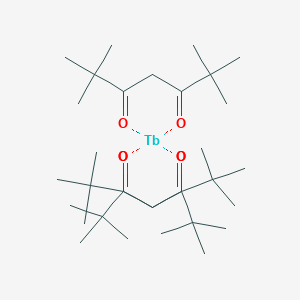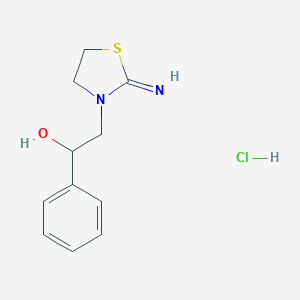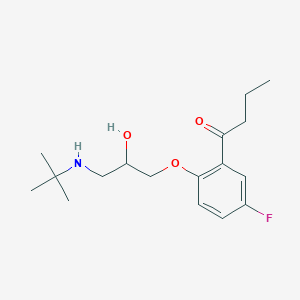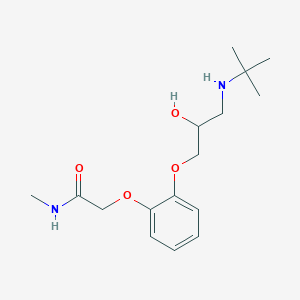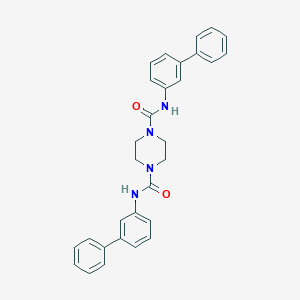
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide, also known as BPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BPP belongs to the family of piperazine derivatives, which are widely used in the pharmaceutical industry for their various biological activities.
Mecanismo De Acción
The mechanism of action of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has been shown to have various biochemical and physiological effects on cancer cells and inflammatory cells. It induces apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has several advantages for lab experiments. It is a synthetic compound with a high yield, making it cost-effective for research purposes. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide is also relatively stable and can be easily purified and characterized by various spectroscopic techniques. However, 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide also has limited bioavailability, which can affect its effectiveness in vivo.
Direcciones Futuras
There are several future directions for 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide research. One potential direction is to investigate its use in combination therapy with other anticancer or anti-inflammatory agents. Another direction is to develop more potent and selective derivatives of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide with improved pharmacological properties. Additionally, the development of drug delivery systems that can enhance the bioavailability of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide in vivo could also be explored.
Conclusion
In conclusion, 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications in cancer treatment and inflammatory diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Although 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has some limitations for lab experiments, it has several advantages and future directions for research. Further studies are needed to fully understand the potential of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide involves the reaction of 1,4-dicarboxylic acid with 3-phenylphenylamine in the presence of a coupling reagent. The resulting product is purified through recrystallization and characterized by various spectroscopic techniques. The yield of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide synthesis is relatively high, making it a cost-effective compound for scientific research.
Aplicaciones Científicas De Investigación
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has also been investigated for its anti-inflammatory and analgesic effects, suggesting its potential use in the treatment of inflammatory diseases.
Propiedades
Número CAS |
6954-49-0 |
|---|---|
Nombre del producto |
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide |
Fórmula molecular |
C30H28N4O2 |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide |
InChI |
InChI=1S/C30H28N4O2/c35-29(31-27-15-7-13-25(21-27)23-9-3-1-4-10-23)33-17-19-34(20-18-33)30(36)32-28-16-8-14-26(22-28)24-11-5-2-6-12-24/h1-16,21-22H,17-20H2,(H,31,35)(H,32,36) |
Clave InChI |
IQQBOFWGDHWBNC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5 |
SMILES canónico |
C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5 |
Sinónimos |
N,N’-bis([1,1’-biphenyl]-3-yl)-1,4-Piperazinedicarboxamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




